Diltiazem hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
[(2S,3S)-5-[2-(dimethylamino)ethyl]-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4S.ClH/c1-15(25)28-20-21(16-9-11-17(27-4)12-10-16)29-19-8-6-5-7-18(19)24(22(20)26)14-13-23(2)3;/h5-12,20-21H,13-14H2,1-4H3;1H/t20-,21+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDRXZJPWHTXQRI-BHDTVMLSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(SC2=CC=CC=C2N(C1=O)CCN(C)C)C3=CC=C(C=C3)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@@H](SC2=CC=CC=C2N(C1=O)CCN(C)C)C3=CC=C(C=C3)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
38411-61-9 | |
| Record name | 1,5-Benzothiazepin-4(5H)-one, 3-(acetyloxy)-5-[2-(dimethylamino)ethyl]-2,3-dihydro-2-(4-methoxyphenyl)-, hydrochloride (1:1), (2R,3R)-rel- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38411-61-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID8040147 | |
| Record name | Diltiazem hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8040147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33286-22-5, 38411-61-9 | |
| Record name | Diltiazem hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33286-22-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diltiazem hydrochloride [USAN:USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033286225 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | cis-(1)-3-Acetoxy-5-(2-(dimethylamino)ethyl)-2,3-dihydro-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one monohydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038411619 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diltiazem hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8040147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S-cis)-3-acetoxy-5-[2-(dimethylamino)ethyl]-2,3-dihydro-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.752 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DILTIAZEM HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OLH94387TE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Asymmetric Epoxidation and Multi-Step Synthesis
The industrial synthesis of diltiazem hydrochloride involves a stereospecific route to establish its four chiral centers. A patented method (US4552695A) outlines a five-step process beginning with asymmetric epoxidation of cinnamyl alcohol to yield optically active epoxy alcohol intermediates. This step employs titanium tetrachloride as a Lewis acid catalyst in halogenated solvents (e.g., methylene chloride) at −10°C to −30°C, achieving >95% enantiomeric excess without requiring optical resolution. Subsequent steps include:
-
Oxidation to carboxylic acid : The epoxy alcohol is oxidized using sodium periodate, followed by esterification with methanol to form methyl esters.
-
Hydrogen chloride addition : The ester undergoes HCl treatment to produce chlorohydrin, which reacts with o-nitrothiophenol to form a thioether intermediate.
-
Hydroxy protection and methylation : The thioether’s hydroxyl group is protected using methoxymethyl, followed by deacylation and methylation with 2-(dimethylamino)ethyl chloride.
This method eliminates costly reagents like cinchonidine, reducing production costs by ~30% compared to earlier methods.
Table 1: Key Reaction Conditions in Diltiazem Synthesis
| Step | Reagents/Catalysts | Temperature | Solvent | Yield (%) |
|---|---|---|---|---|
| Asymmetric epoxidation | Titanium tetrachloride | −30°C | Methylene chloride | 92 |
| Esterification | Methanol, HCl | 50°C | Ethyl acetate | 85 |
| Methylation | 2-(dimethylamino)ethyl Cl | 80°C | Acetone | 78 |
Pharmaceutical Formulation Techniques
Solvent-Free Gel Composition
A water-free gel formulation (Patent US12102683) enhances diltiazem stability under extreme temperatures (4°C–40°C). The gel comprises:
-
1%–5% this compound
-
5%–10% gel matrix (povidone or hydroxypropyl cellulose)
-
0.1%–5% benzoic acid (preservative)
Preparation steps :
-
Matrix formation : 35%–70% propylene glycol is mixed with the gel matrix under vacuum at 30–50 rpm, heated to 70°C–80°C for swelling.
-
Drug dissolution : Benzoic acid and this compound are dissolved in remaining propylene glycol at 50°C.
-
Homogenization : The drug solution is vacuum-pumped into the matrix, homogenized at 40–55 rpm, and cooled to room temperature.
This method achieves pH 3.0–4.5, preventing hydrolysis and maintaining >90% potency after 24 months.
Controlled-Release Pellets Using Fluid Bed Coating
Controlled-release pellets optimized for once-daily dosing utilize ethyl cellulose (EC) and hydroxypropyl methyl cellulose (HPMC) as release modifiers. The process involves:
Table 2: Release Profile of Coated Pellets
| Time (h) | Cumulative Release (%) |
|---|---|
| 2 | 20–25 |
| 6 | 45–50 |
| 12 | 75–80 |
| 24 | >95 |
Matrix Tablet Design with Organic Acids
pH-Modulated Release via Citric and Succinic Acids
Incorporating 10%–20% succinic acid into HPMC matrices accelerates diltiazem release in alkaline media (pH 7.4) by lowering microenvironmental pH. Tablets prepared via direct compression exhibit:
Table 3: Effect of Organic Acids on Release Kinetics
| Organic Acid | Concentration (%) | (mg/h¹/²) | |
|---|---|---|---|
| None | 0 | 4.2 | 0.89 |
| Succinic | 10 | 6.8 | 0.62 |
| Citric | 20 | 5.9 | 0.71 |
Stability and Scalability Considerations
Scientific Research Applications
FDA-Approved Indications
Diltiazem is primarily indicated for:
- Hypertension : It effectively lowers blood pressure by relaxing blood vessels.
- Chronic Stable Angina : Diltiazem reduces the frequency and severity of angina attacks.
- Atrial Arrhythmias : It is used to manage conditions such as atrial fibrillation and paroxysmal supraventricular tachycardia (PSVT).
- Prinzmetal's Angina : Diltiazem is effective in treating this variant angina caused by coronary artery spasms.
Off-Label Uses
In addition to its approved uses, diltiazem has several off-label applications, including:
- Anal Fissures : Diltiazem ointment is utilized to relax the anal sphincter and promote healing.
- Migraine Prophylaxis : Some studies suggest its efficacy in preventing migraine attacks .
Case Study 1: Management of Coronary Artery Spasm (CAS)
A recent case report detailed a patient with CAS who experienced chest pain relief after intravenous administration of diltiazem. The patient showed significant improvement within minutes, with normal ECG readings following treatment. The case underscores diltiazem's role in acute management scenarios .
Case Study 2: Diltiazem-Induced Hyperpigmentation
A study reported instances of severe photodistributed hyperpigmentation associated with diltiazem use in elderly patients. Histopathological evaluations revealed changes consistent with drug-induced effects, emphasizing the need for awareness regarding potential side effects .
Comparative Efficacy
The following table summarizes the efficacy of diltiazem compared to placebo based on a multicenter study evaluating angina frequency and exercise tolerance:
| Parameter | Diltiazem Group | Placebo Group | Statistical Significance |
|---|---|---|---|
| Weekly Frequency of Angina | Reduced | No significant change | p < 0.01 |
| Nitroglycerin Consumption | Decreased | No significant change | p < 0.01 |
| Total Exercise Duration | Increased | No significant change | p < 0.05 |
This data illustrates that diltiazem not only reduces angina frequency but also enhances exercise tolerance significantly compared to placebo .
Safety Profile
Diltiazem is generally well-tolerated; however, it may cause side effects such as headache, dizziness, and gastrointestinal disturbances. Serious adverse effects can include bradycardia and hypotension. Regular monitoring is advised for patients undergoing treatment .
Mechanism of Action
Diltiazem hydrochloride exerts its effects by inhibiting the influx of calcium ions into cardiac and vascular smooth muscle cells during depolarization. This inhibition occurs through the blockade of L-type calcium channels, leading to relaxation of the smooth muscle, dilation of blood vessels, and a decrease in peripheral vascular resistance. The compound also reduces the heart rate and myocardial contractility, contributing to its anti-anginal and anti-arrhythmic effects .
Comparison with Similar Compounds
Pharmacokinetics :
- Bioavailability : 40–60% (oral), with extended-release formulations (e.g., Cardizem CD, Tiazac XT) improving compliance .
- Metabolism : Hepatic via CYP3A4, producing active metabolites like desacetyl diltiazem .
- Half-life : 3–4.5 hours (immediate-release), extended to 6–9 hours in sustained-release forms .
Diltiazem’s safety profile is notable for minimal effects on glucose tolerance in diabetic patients and efficacy in AF-mediated cardiomyopathy without worsening cardiac function in patients with ejection fraction >40% .
Comparison with Similar Compounds
Chemical Class and Mechanism of Action
| Parameter | Diltiazem Hydrochloride | Verapamil | Amlodipine (DHP CCB) |
|---|---|---|---|
| Class | Benzothiazepine CCB | Phenylalkylamine CCB | Dihydropyridine CCB |
| Primary Target | Cardiac & vascular smooth muscle | Cardiac & vascular smooth muscle | Vascular smooth muscle |
| AV Node Inhibition | Moderate | Strong | None |
| Vasodilation | Moderate | Moderate | High |
Key Differences :
- Non-DHP vs. DHP: Diltiazem and verapamil (non-DHPs) exhibit significant cardiac effects (negative chronotropy/inotropy), whereas DHPs (e.g., amlodipine, nifedipine) are more vascular-selective .
- AV Node Activity: Diltiazem is preferred over verapamil for AF rate control due to a lower risk of severe bradycardia .
Pharmacokinetics and Formulations
Notable Formulation Advances:
Drug Interactions and Contraindications
Alcohol Interaction : Diltiazem ER capsules show increased release rates with alcohol, risking overdose .
Biological Activity
Diltiazem hydrochloride is a calcium channel blocker primarily used for managing hypertension and angina. Recent studies have expanded its biological activity beyond cardiovascular applications, revealing significant antimicrobial and antiviral properties. This article explores the diverse biological activities of this compound, supported by research findings, data tables, and case studies.
Diltiazem works by inhibiting L-type calcium channels in vascular smooth muscle and cardiac tissue, leading to vasodilation and reduced heart rate. This mechanism not only lowers blood pressure but also enhances blood flow to the heart muscle, making it effective in treating angina pectoris. The drug's pharmacokinetics include a bioavailability of approximately 40% due to extensive first-pass metabolism, with peak plasma concentrations occurring between 11 and 18 hours post-administration .
Antimicrobial Activity
Recent research has highlighted the antimicrobial properties of this compound, particularly against Gram-positive bacteria and certain yeasts. A study demonstrated that diltiazem effectively inhibited the growth of various pathogens, including Staphylococcus aureus and Candida albicans, while also reducing biofilm formation significantly.
Table 1: Antimicrobial Efficacy of this compound
| Pathogen | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (mg/mL) |
|---|---|---|
| Staphylococcus epidermidis | 20 ± 3 | 6.25 |
| Staphylococcus aureus | 12 ± 2 | 50 |
| Candida albicans | Not specified | Not specified |
The study reported a 95.1% reduction in biofilm formation for S. epidermidis and 90.7% for S. aureus at specific concentrations of diltiazem . These findings suggest that diltiazem may serve as a potential alternative treatment for infections caused by antibiotic-resistant strains.
Antiviral Activity
This compound has also shown promising antiviral activity against the Coxsackie B4 virus (CoxB4). The drug exhibited an IC50 value of 35.8 μg/mL , indicating its effectiveness in inhibiting viral replication compared to standard antiviral agents like Acyclovir . This dual action against both bacterial and viral pathogens positions diltiazem as a candidate for drug repurposing in infectious disease management.
Long-term Administration Studies
Long-term studies on diltiazem's efficacy in hypertensive patients indicate that it is safe for extended use without significant adverse effects on renal or hepatic functions. A study involving eight patients over five years showed sustained blood pressure control without the development of tolerance or new symptoms . This reinforces the compound's reliability as a chronic treatment option.
Case Studies
A notable case report highlighted the use of intravenous diltiazem for managing coronary artery spasm (CAS)-induced angina. The patient experienced immediate relief from severe chest pain following administration, demonstrating diltiazem's rapid action in acute settings . This case underscores the compound's versatility beyond traditional antihypertensive applications.
Q & A
Basic Research Questions
Q. What are the critical parameters for designing a dissolution test for diltiazem hydrochloride immediate-release capsules?
- Methodological Answer : Use 900 mL of phosphate buffer (pH 6.8) at 37 ± 0.5°C with a paddle apparatus at 50 rpm. Sampling at 30 minutes is sufficient for routine quality control. Validate the method using HPLC (detection limit: 2.28 mg/L) or spectrophotometry (detection limit: 0.15 mg/L), ensuring recovery rates between 95–105% .
Q. How do HPLC and UV-spectrophotometry compare for quantifying this compound in dissolution studies?
- Data-Driven Analysis : HPLC offers higher reliability with a lower detection limit (2.28 mg/L vs. 0.15 mg/L for spectrophotometry) and resolves formulation-specific release profiles. Statistical analysis (e.g., ANOVA) is required to confirm significant differences between methods .
Q. What validation criteria are essential for analytical methods assessing this compound purity?
- Validation Framework : Follow ICH Q2(R1) guidelines:
- Accuracy : Mean recovery of 80–120% with %RSD <10% in triplicate tests .
- Linearity : Verify over a range from the quantification limit (e.g., 0.49 mg/L for spectrophotometry) to 150% of the impurity tolerance limit (0.3% w/w) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in pharmacokinetic data between this compound formulations?
- Case Study : Extended-release capsules exhibit nonlinear absorption (2.7× AUC increase from 120 mg to 240 mg doses vs. 1.6× from 240 mg to 360 mg). Use compartmental modeling to account for hepatic impairment (69% bioavailability increase in cirrhosis) and alcohol-induced dissolution rate changes .
Q. What experimental strategies improve impurity profiling in stability-indicating HPLC methods?
- Technical Recommendations :
- Column Selection : Use Zorbax RX C8 columns (150 mm × 4.6 mm, 5 µm) instead of C18 to enhance resolution of diltiazem and its impurities (e.g., Impurities A, B, C, E, F) .
- Robustness Testing : Vary flow rate (±0.2 mL/min), column temperature (±2°C), and mobile phase organic composition (±5%) to confirm method stability .
Q. How does ion-exchange resin design influence pulsatile-release formulations of this compound?
- Formulation Insights : pH-sensitive poly(styrene sulfonate)-chitosan resins enable targeted drug release. In beagle dog studies, these formulations showed predictable lag times (e.g., 2–4 hours) before rapid drug release, mimicking circadian rhythms .
Q. What are the limitations of current dissolution tests in detecting formulation-dependent variability?
- Critical Analysis : While standard dissolution conditions (pH 6.8 buffer) differentiate commercial products, they may fail to capture alcohol-induced dose dumping (e.g., 40% ethanol increases release rate by 50%). Incorporate biorelevant media (e.g., FaSSIF/FeSSIF) for in vivo predictive modeling .
Data Contradiction Analysis
Q. How should researchers address conflicting recovery rates in impurity quantification studies?
- Resolution Strategy :
- Cross-validate methods using LC-MS to confirm impurity identity (e.g., Impurity-F at m/z 414.1).
- Re-evaluate sample preparation (e.g., sonication time, solvent purity) if %RSD exceeds 10% in triplicate tests .
Q. Why do pharmacokinetic models underestimate diltiazem bioavailability in hepatic impairment?
- Mechanistic Insight : Existing models often neglect CYP3A4/5 isoform variability and drug-protein binding changes in cirrhosis. Incorporate population pharmacokinetics (PopPK) with covariates like Child-Pugh scores to refine predictions .
Methodological Resources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
